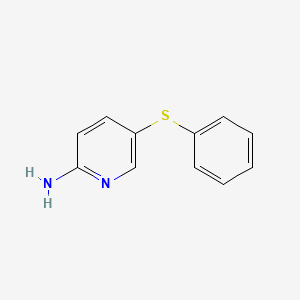

5-(Phenylsulfanyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

64064-25-1 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

5-phenylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C11H10N2S/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

InChI Key |

CCZKQXORAMBPSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenylsulfanyl Pyridin 2 Amine and Analogues

General Strategies for Pyridine (B92270) Core Construction

The construction of the pyridine ring is a fundamental challenge in organic synthesis, with numerous methods developed to achieve this goal. These strategies can be broadly categorized into multicomponent reactions and annulation/cyclization reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence as a green and efficient tool in organic synthesis due to their ability to form complex molecules in a single step, thereby reducing waste and saving time. bohrium.comchristuniversity.inresearchgate.netnih.gov These one-pot reactions are characterized by their high atom economy and methodological simplicity. bohrium.comchristuniversity.in The synthesis of pyridine derivatives via MCRs often involves the condensation of simple, readily available starting materials. acsgcipr.org

Several named reactions fall under the umbrella of MCRs for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org These methods typically involve the reaction of aldehydes, 1,3-dicarbonyl compounds, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) or pyridine ring. acsgcipr.orgbaranlab.org The Hantzsch synthesis, for instance, leads to a dihydropyridine intermediate that subsequently requires oxidation to the aromatic pyridine. acsgcipr.org In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz approaches directly yield the aromatic pyridine through elimination of small molecules like water or alcohols. acsgcipr.org

The versatility of MCRs allows for the synthesis of a wide array of substituted pyridines with good yields. bohrium.comresearchgate.net For example, a one-pot, four-component reaction of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.gov

Annulation and Cyclization Reactions

Annulation and cyclization reactions provide another powerful avenue for the construction of the pyridine core. These methods involve the formation of the heterocyclic ring from a pre-functionalized linear substrate. A variety of starting materials and reaction conditions can be employed, leading to a diverse range of pyridine derivatives.

One notable approach involves the use of pyridinium (B92312) 1,4-zwitterions in formal (3+2) cyclization reactions with activated allenes or alkynes to construct five-membered heterocyclic rings, which can be further elaborated. mdpi.com Another strategy utilizes the reaction of cyclic ketones with propargylamine (B41283) in a copper-catalyzed one-pot synthesis to form fused pyridines. This method is cost-effective and scalable. nih.gov

Furthermore, oxidative annulation of cyclic ketones with propargylamine catalyzed by CuCl₂ has been developed, offering a "laboratory friendly" and scalable route to fused pyridines. nih.gov The reaction demonstrates tolerance to various functional groups, including esters and Boc-protected amines. nih.gov

Specific Synthetic Routes to Introduce Phenylsulfanyl and Amino Moieties

Once the pyridine core is established, the introduction of the phenylsulfanyl and amino groups is a critical step in the synthesis of 5-(phenylsulfanyl)pyridin-2-amine. These transformations can be achieved through various methods, including cross-coupling reactions and direct amination.

Thioether Linkage Formation

The formation of the C-S bond to introduce the phenylsulfanyl group is commonly achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions have proven to be particularly effective for this transformation. nih.gov These reactions typically involve the coupling of a thiol with an aryl halide or pseudohalide. nih.govacsgcipr.org The use of monophosphine ligands can lead to highly effective catalysts that promote C-S coupling under mild conditions with soluble bases. nih.gov

Nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes has also been developed for the synthesis of alkyl aryl thioethers, offering excellent functional group tolerance. nih.gov Another approach involves the N-chlorosuccinimide-promoted cross-coupling of thiols with Grignard reagents, which proceeds rapidly and under mild conditions. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst with monophosphine ligands | Mild conditions, use of soluble bases, high efficiency. | nih.gov |

| Nickel-Catalyzed Reductive Cross-Coupling | Nickel catalyst | Excellent functional group tolerance, uses arylthiosilanes. | nih.gov |

| NCS-Promoted Cross-Coupling | N-chlorosuccinimide | Rapid reaction, mild conditions, uses Grignard reagents. | acs.org |

Introduction of the Amino Group

The introduction of an amino group onto the pyridine ring can be accomplished through several methods, with the Chichibabin reaction being a classic example for direct amination. scientificupdate.comntu.edu.sg This reaction traditionally uses sodium amide at high temperatures but can be modified to proceed under milder conditions. scientificupdate.comntu.edu.sg A more recent development involves the use of a NaH-iodide composite to mediate the Chichibabin amination, allowing for the use of primary alkylamines under milder conditions. ntu.edu.sgorgsyn.org

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also widely employed and offer a broad scope for coupling amines with aryl halides. nih.govacs.org These reactions can be performed on halogenated pyridines to introduce the amino group. nih.gov For instance, protected pyridylhydrazine derivatives can be prepared via a one-step palladium-catalyzed amination using chelating phosphine (B1218219) ligands. acs.org

Another strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. This intermediate can be readily converted to the corresponding amine. nih.gov This method offers high regioselectivity and can be applied to complex molecules. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Chichibabin Reaction | Sodium amide or NaH-iodide composite | Direct amination of the pyridine ring. | scientificupdate.comntu.edu.sgorgsyn.org |

| Palladium-Catalyzed Amination | Palladium catalyst, phosphine ligands | Broad scope, applicable to halo-pyridines. | nih.govacs.org |

| Via Phosphonium Salts | Triphenylphosphine, sodium azide | High regioselectivity, mild conditions for amination. | nih.gov |

Methodological Innovations in Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental friendliness of pyridine synthesis. The use of pyridinium 1,4-zwitterions in cyclization reactions represents a novel approach to constructing complex heterocyclic systems. mdpi.com These zwitterions can act as three-carbon synthons in formal (3+2) cycloadditions. mdpi.com

Furthermore, innovations in the Chichibabin amination, such as the use of a NaH-LiI composite, have expanded the scope of this classic reaction to include a wider range of primary alkylamines under milder conditions. orgsyn.org This protocol has been shown to be effective for the C2-amination of pyridines. orgsyn.org

The development of new ligands for palladium-catalyzed reactions continues to be a major area of research, leading to more active and selective catalysts for both C-S and C-N bond formation.

Catalyst and Solvent Effects in Pyridine Synthesis

The choice of catalyst and solvent system is paramount in directing the outcome of pyridine ring synthesis and functionalization. These factors can significantly influence reaction rates, yields, and, most critically, selectivity.

Catalysis is a cornerstone of modern organic synthesis, offering pathways that are more efficient and less energy-intensive. In the context of pyridine synthesis, metal-pyridine complexes, particularly with palladium, are widely used in cross-coupling reactions to introduce substituents onto the pyridine ring. biosynce.com Lewis acids are also employed to activate substrates and facilitate cyclization reactions. biosynce.com For instance, the synthesis of functionalized pyridines can be achieved using Wells-Dawson heteropolyacid as a recyclable, solid-acid catalyst under solvent-free conditions, leading to very good yields and easy catalyst separation. conicet.gov.ar

Solvents not only serve as the medium for the reaction but can also actively participate in or influence the reaction pathway. The coordination of reactants with the solvent can alter their reactivity and the stability of intermediates. rcsi.scienceacs.org A notable example is the ring transformation of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with urea (B33335) to produce 2-aminopyridine (B139424) derivatives. thieme-connect.com In this case, the choice of solvent dictates the product: conducting the reaction in refluxing pyridine exclusively yields the 2-aminopyridine, whereas solvent-free fusion of the reactants results in a mixture of 2-aminopyridine and 2-pyridinone. thieme-connect.com This demonstrates a powerful solvent-dependent regioselectivity. Furthermore, some functionalized pyridines can be used in biphasic systems, allowing for simple phase separation and recycling of the solvent, which aligns with green chemistry principles by reducing energy-intensive distillation steps. biosynce.com

Interactive Table: Catalyst and Solvent Effects in Pyridine Analogue Synthesis

| Reaction Type | Catalyst/Solvent System | Effect | Reference |

| Ring Transformation of 2-Pyranones | Solvent: Pyridine (reflux) | Regioselectively affords 2-aminopyridine. | thieme-connect.com |

| Ring Transformation of 2-Pyranones | Condition: Solvent-free (fusion) | Produces a 1:1 mixture of 2-aminopyridine and 2-pyridinone. | thieme-connect.com |

| Hantzsch-like Condensation | Catalyst: Wells-Dawson Heteropolyacid / Condition: Solvent-free | Provides very good yields and allows for easy catalyst recovery. | conicet.gov.ar |

| Acylation Reactions | Catalyst: Pyridine (as Lewis base) | Catalyzes acyl group transfer under mild conditions, reducing energy use. | biosynce.com |

| Cross-Coupling Reactions | Catalyst: Palladium-pyridine complexes | Improves reaction efficiency and selectivity, minimizing metal waste. | biosynce.com |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of increasing importance, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov Key strategies include the use of multicomponent reactions (MCRs), alternative energy sources like microwaves, and solvent-free reaction conditions. nih.gov

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates most or all of the starting materials. rasayanjournal.co.in This approach maximizes atom economy and reduces the number of synthetic steps and purification processes required, thereby minimizing waste. rasayanjournal.co.innih.gov

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating. nih.govresearchgate.net For example, a one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation was completed in 2–7 minutes with yields of 82–94%, whereas the same reaction under conventional heating required 6–9 hours and gave lower yields (71–88%). nih.govresearchgate.net

Solvent-free synthesis represents an ideal green chemistry approach, as it eliminates the environmental and health hazards associated with organic solvents. rsc.orgnih.gov The reaction of 5-cyano-1,2,4-triazines with dienophiles has been successfully performed under solvent- and catalyst-free conditions, offering operational simplicity and high yields without the need for chromatographic purification. rsc.org Similarly, an environmentally friendly, solvent- and catalyst-free method for synthesizing 2-anilino nicotinic acid derivatives has been developed, affording products in good to excellent yields with short reaction times. nih.gov

Interactive Table: Comparison of Green vs. Traditional Synthetic Methods for Pyridine Analogues

| Method | Conditions | Reaction Time | Yield | Green Chemistry Principle(s) | Reference |

| Microwave-Assisted | Microwave irradiation, Ethanol | 2–7 min | 82–94% | Energy Efficiency, Reduced Reaction Time | nih.govresearchgate.net |

| Conventional Heating | Reflux, Ethanol | 6–9 h | 71–88% | (Baseline) | nih.govresearchgate.net |

| Solvent-Free | Heat, No Solvent | 15-120 min | Good to Excellent | Pollution Prevention, Atom Economy | nih.gov |

| Ullman Reaction | Copper catalyst, DMF/Xylene | Long reaction times | Average | (Traditional method with hazardous solvent) | nih.gov |

| Multicomponent Reaction | One-pot, Solvent-free | Varies | High | Atom Economy, Step Reduction | rsc.org |

Chemo-, Regio-, and Stereoselective Syntheses

Achieving selectivity is a primary goal in the synthesis of complex molecules like this compound, ensuring that the correct isomers are formed.

Chemoselectivity , the ability to react with one functional group in the presence of others, is critical. Many modern methods for synthesizing 2-aminopyridines are compatible with a wide range of functional groups, allowing for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. thieme-connect.comresearchgate.net

Regioselectivity , which controls the position of a chemical bond or substituent, is arguably the most important consideration for the target molecule. A powerful and mild method for the regioselective synthesis of 2-aminopyridines involves the use of pyridine N-oxides as starting materials. thieme-connect.commorressier.com The N-oxide group activates the pyridine ring for nucleophilic attack. Critically, for 3-substituted pyridine N-oxides, amination occurs with high regioselectivity at the C-2 position, which is essential for building the scaffold of the target compound. thieme-connect.comsigmaaldrich.com This selectivity is often governed by steric hindrance from the 3-substituent, which directs the incoming nucleophile to the less hindered C-2 position over the C-6 position. thieme-connect.com Another highly regioselective method is the C-H functionalization of 3-substituted pyridine N-oxides, which provides a direct route to 5-substituted pyridine-2-yl moieties. rsc.org

Stereoselectivity , the control over the three-dimensional arrangement of atoms, is less relevant for the synthesis of the aromatic pyridine ring itself but can be crucial in reactions involving its precursors or side chains. nih.gov

Interactive Table: Regioselective Synthesis of 2-Aminopyridine Analogues

| Starting Material | Reagents/Conditions | Product Regiochemistry | Rationale | Reference |

| 3-Substituted Pyridine N-Oxide | Pyridinium salt formation, then hydrolysis | Exclusive formation of 2-amino-3-substituted pyridine | Steric and electronic effects of the 3-substituent direct amination to the C-2 position. | thieme-connect.comsigmaaldrich.com |

| 3,5-Disubstituted Pyridine N-Oxide | Saccharin as ammonium surrogate, acidic deprotection | High regioselectivity for amination at the C-2 or C-6 position. | Controlled activation via N-oxide and subsequent regioselective amination. | sigmaaldrich.com |

| 6-Aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one | Urea, Pyridine (solvent) | 2-Amino-6-aryl-4-methylsulfanylpyridine | Solvent choice induces specific ring transformation pathway. | thieme-connect.com |

| 3-Substituted Pyridine N-Oxide | Dialkylcyanamides, solvent-free | 5-Substituted pyridine-2-yl substituted ureas | Regioselective C-H functionalization at the C-2 position. | rsc.org |

Chemical Reactivity and Derivatization Studies of 5 Phenylsulfanyl Pyridin 2 Amine

Reactions at the Pyridine (B92270) Nitrogen and Ring Positions

The reactivity of the heterocyclic core of 5-(phenylsulfanyl)pyridin-2-amine is a balance between the deactivating effect of the ring nitrogen and the activating influence of the amino and phenylsulfanyl groups. The lone pair of electrons on the pyridine nitrogen makes it basic and susceptible to reactions with electrophiles, but this also reduces the electron density of the aromatic system.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of a good leaving group, such as a halogen, at the 2- or 4-positions relative to the ring nitrogen. youtube.comquimicaorganica.org For the parent this compound, which lacks such a leaving group, direct nucleophilic substitution on the ring is generally not a feasible pathway.

The classic Chichibabin reaction, which involves the direct amination of pyridine at the 2-position using sodium amide, is a notable nucleophilic substitution of a hydride ion. youtube.com However, since the target molecule is already aminated at this position, this specific reaction is not applicable for further derivatization.

Should a derivative of this compound be prepared with a suitable leaving group, SNAr reactions would become highly probable. For instance, in a related heterocyclic system, 6-bromo-3-(phenylthio)isothiazolo[4,5-b]pyridine, the bromo substituent is readily displaced by thiophenol, demonstrating the viability of such substitutions when a leaving group is present. rsc.org Similarly, pyridines with leaving groups at the 2 and 4-positions react with nucleophiles through an addition-elimination mechanism. quimicaorganica.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.org When these reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions. quimicaorganica.orglibretexts.org

In the case of this compound, the situation is more complex and favorable. The reactivity is significantly influenced by the two activating substituents:

The 2-amino group is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions.

The 5-phenylsulfanyl group , with its sulfur atom, is also an ortho-, para-director, pointing to the ortho (positions 4 and 6) and para (no para position available) positions.

The directing effects of the pyridine nitrogen (to C3/C5) and the amino group (to C3/C5) strongly converge on position 3, as position 5 is already occupied. The phenylsulfanyl group's influence is secondary but does not oppose this. Therefore, electrophilic substitution is expected to occur with high regioselectivity at the C3 position.

Studies on the nitration of 2-aminopyridine (B139424) support this prediction. The reaction yields a mixture of isomers, but the 5-nitro product is often predominant due to a combination of electronic and steric factors. sapub.org For the target compound, this corresponds to substitution at the C3 position.

Table 1: Regioselectivity in the Nitration of 2-Aminopyridine

| Product | Position of Nitration | Relative Yield | Reference |

|---|---|---|---|

| 3-Nitro-2-aminopyridine | 3 | Minor | sapub.org |

This table illustrates the directing effect on the 2-aminopyridine scaffold. For this compound, the analogous positions for electrophilic attack are C3 and, if it were vacant, C5.

Oxidative Transformations

The this compound molecule possesses multiple sites susceptible to oxidation.

Pyridine N-Oxidation : The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like peroxy acids. Pyridine N-oxides are valuable intermediates; for example, they can be used to synthesize 2-aminopyridines via Reissert-Henze-type reactions. nih.gov

Amino Group Oxidation : The exocyclic amino group can be oxidized. The oxidation of aminopyridines using reagents such as peroxy acids can yield the corresponding nitropyridines. acs.org

Sulfur Oxidation : The sulfur atom of the phenylsulfanyl group is readily oxidized. Mild oxidizing agents would convert the sulfide (B99878) to a sulfoxide (B87167) (e.g., 5-(phenylsulfinyl)pyridin-2-amine), while stronger conditions would lead to the corresponding sulfone (5-(phenylsulfonyl)pyridin-2-amine). In a different context, oxidative S-N bond formation has been used to assemble fused isothiazoles, highlighting the reactivity of sulfur substituents on pyridine rings. rsc.org

Transformations of the Amino Group

The exocyclic amino group at the C2 position behaves as a typical aromatic amine, offering a wide range of possibilities for derivatization and functionalization.

Derivatization for Labelling and Functionalization

The 2-aminopyridine moiety is a well-established fluorophore. It is frequently used as a derivatizing agent for the sensitive detection and analysis of biomolecules, particularly oligosaccharides and glycans, by HPLC and mass spectrometry. nih.govnih.gov The primary amino group of this compound would be expected to undergo reductive amination with the aldehyde group of a reducing sugar, thereby covalently attaching the fluorescent pyridine tag for analysis. This property makes the 2-aminopyridine scaffold valuable in glycomics and other bioanalytical applications. nih.govnih.gov

Reactions Involving Aromatic Amines

The nucleophilic character of the amino group allows for a variety of standard transformations used in organic synthesis.

Acylation and Sulfonylation : The amino group readily reacts with acylating and sulfonylating agents. For example, 2-aminopyridine reacts with benzenesulfonyl chloride in tetrahydrofuran (B95107) to produce N-(pyridin-2-yl)benzenesulfonamide in high yield. prepchem.com This reaction is representative of the transformations possible on the amino group of the target compound.

Table 2: Example of Sulfonylation of 2-Aminopyridine

| Reactant 1 | Reactant 2 | Product | Solvent | Reference |

|---|

Diazotization : Like other primary aromatic amines, the amino group can be converted to a diazonium salt using nitrous acid. These intermediates are versatile, though sometimes unstable. For 2-aminopyridines, diazotization followed by warming in aqueous solution is a standard method to produce the corresponding 2-pyridones. youtube.com

Coupling and Multicomponent Reactions : The 2-aminopyridine scaffold is a valuable building block in the synthesis of more complex heterocyclic systems. It can participate in chemoselective N-arylation reactions with arynes acs.org and is a key component in various multicomponent reactions (MCRs) for the efficient construction of highly functionalized pyridine and fused-pyridine derivatives. nih.govrsc.org For instance, a one-pot, five-component reaction has been developed to synthesize complex thiazolo[3,2-a]pyridine derivatives, showcasing the utility of amine-substituted heterocycles in advanced organic synthesis. rsc.org

Reactions of the Phenylsulfanyl Moiety

Sulfur-Based Transformations (e.g., Oxidation, Exchange Reactions)

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, a common reaction for aryl sulfides. The oxidation state of the sulfur can be precisely controlled by the choice of oxidizing agent and reaction conditions, leading to the formation of the corresponding sulfoxide and sulfone.

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are effective for these transformations. chemtube3d.comresearchgate.netnih.gov The oxidation of the sulfide to a sulfoxide, and subsequently to a sulfone, significantly alters the electronic properties of the molecule. The resulting 5-(phenylsulfinyl)pyridin-2-amine and 5-(phenylsulfonyl)pyridin-2-amine are valuable intermediates for further synthetic elaborations. The sulfonyl group, in particular, is a strong electron-withdrawing group and can act as a leaving group in nucleophilic substitution reactions.

While specific literature on sulfur exchange reactions for this compound is not prevalent, analogous reactions on other aryl sulfides suggest that the phenylsulfanyl group could potentially be displaced by other nucleophiles under specific catalytic conditions.

Table 1: Sulfur-Based Transformations of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | m-CPBA (1 equiv.) | 5-(Phenylsulfinyl)pyridin-2-amine | Oxidation |

| This compound | m-CPBA (>2 equiv.) or H₂O₂ | 5-(Phenylsulfonyl)pyridin-2-amine | Oxidation |

Modifications of the Phenyl Ring

The phenyl ring of the phenylsulfanyl moiety can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The phenylsulfanyl group is an ortho-, para-directing activator, while the pyridin-2-amine group has a deactivating effect on the phenyl ring through inductive effects. The interplay of these electronic effects will govern the regioselectivity and feasibility of these reactions.

Electrophilic aromatic substitution reactions such as nitration and halogenation are plausible modifications. quimicaorganica.orgpearson.com Nitration can be achieved using a mixture of nitric acid and sulfuric acid, though the conditions need to be carefully controlled to avoid over-nitration or side reactions. oc-praktikum.deresearchgate.netrsc.org Halogenation, for instance with bromine or chlorine, can also introduce substituents at the ortho and para positions of the phenyl ring. nih.govyoutube.comnih.gov

The introduction of substituents on the phenyl ring can significantly modulate the biological activity and physicochemical properties of the resulting derivatives. For example, the incorporation of halogen atoms or nitro groups can influence the compound's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets.

Table 2: Potential Modifications of the Phenyl Ring in this compound

| Reaction Type | Reagent(s) | Potential Product(s) (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | 5-((4-Nitrophenyl)sulfanyl)pyridin-2-amine, 5-((2-Nitrophenyl)sulfanyl)pyridin-2-amine |

| Bromination | Br₂, FeBr₃ | 5-((4-Bromophenyl)sulfanyl)pyridin-2-amine, 5-((2-Bromophenyl)sulfanyl)pyridin-2-amine |

| Chlorination | Cl₂, AlCl₃ | 5-((4-Chlorophenyl)sulfanyl)pyridin-2-amine, 5-((2-Chlorophenyl)sulfanyl)pyridin-2-amine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-((4-Acetylphenyl)sulfanyl)pyridin-2-amine |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | 5-((4-Alkylphenyl)sulfanyl)pyridin-2-amine |

Advanced Spectroscopic and Structural Elucidation of 5 Phenylsulfanyl Pyridin 2 Amine

X-ray Diffraction Studies

However, the absence of published research detailing these analytical investigations for 5-(Phenylsulfanyl)pyridin-2-amine prevents a detailed discussion on these topics. Scientific inquiry relies on reproducible, peer-reviewed data, and without such primary sources, a scientifically accurate article on its spectroscopic and structural properties cannot be generated at this time.

It is common in chemical research for data on specific compounds to be part of ongoing, unpublished studies or to be held within private industrial databases. Future publications in synthetic chemistry or medicinal chemistry journals may include the synthesis and full characterization of this compound, at which point a detailed analysis as outlined above would become possible.

Single Crystal X-ray Diffraction for Solid-State Structure

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data, such as unit cell parameters and the space group for this specific compound, are not available. The successful growth of a single crystal of sufficient quality would be the first and most critical step to enable such an analysis.

Should a suitable crystal be obtained, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1055.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

Elucidation of Molecular Conformation and Packing

The molecular conformation and crystal packing are crucial for understanding the physical and chemical properties of a compound. In the absence of experimental data for this compound, insights can be drawn from the analysis of structurally related molecules.

Intermolecular interactions are expected to play a significant role in the crystal packing. The presence of the amino group suggests the likelihood of hydrogen bonding, where the amino hydrogens act as donors and the pyridine (B92270) nitrogen or the sulfur atom could potentially act as acceptors. These hydrogen bonds could lead to the formation of one-, two-, or three-dimensional networks in the solid state. Additionally, π-π stacking interactions between the aromatic pyridine and phenyl rings are expected to contribute to the stability of the crystal lattice. The interplay of these non-covalent interactions would dictate the final packing arrangement of the molecules in the crystal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its constituent amine, pyridine, and phenylsulfanyl moieties.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. researchgate.net An N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region. researchgate.net

The pyridine ring vibrations will give rise to several bands. The C-H stretching vibrations of the aromatic rings are anticipated in the 3100-3000 cm⁻¹ range. The characteristic C=C and C=N ring stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

The C-S stretching vibration of the phenylsulfanyl group is generally weaker and can be found in the 710-570 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically observed between 1335 and 1250 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric N-H Stretching | Primary Amine (-NH₂) | 3500 - 3400 |

| Symmetric N-H Stretching | Primary Amine (-NH₂) | 3400 - 3300 |

| Aromatic C-H Stretching | Pyridine, Phenyl | 3100 - 3000 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1400 |

| C-N Stretching | Aromatic Amine | 1335 - 1250 |

| C-S Stretching | Phenylsulfanyl | 710 - 570 |

Note: The wavenumbers presented are approximate and can be influenced by the molecule's specific chemical environment and physical state.

Theoretical and Computational Investigations of 5 Phenylsulfanyl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties. For molecules like 5-(Phenylsulfanyl)pyridin-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G** or higher, are employed to determine the most stable three-dimensional arrangement of the atoms (optimized geometry). arxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For related aromatic amines and pyridine (B92270) derivatives, this gap is a key indicator of their bioactivity. nih.govresearchgate.net Analysis of the orbital distribution shows that for this type of molecule, the HOMO is typically localized on the electron-rich aminopyridine and sulfur moieties, while the LUMO is distributed across the aromatic system.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. A higher value indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. A lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP map is expected to show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are anticipated to be concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the amino group due to the presence of lone pairs of electrons. researchgate.netnih.gov

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the hydrogens of the amino group. researchgate.net

Neutral/Slightly Negative Potential (Green): The sulfur atom in the phenylsulfanyl group is also expected to contribute a region of negative potential, influencing its interaction capabilities. researchgate.net

The MEP map provides crucial insights into how the molecule will interact with biological receptors, highlighting sites for hydrogen bonding and other electrostatic interactions. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinity.

While specific docking studies featuring this compound are not detailed in the available literature, research on the closely related 5-(phenylthio)pyrimidine scaffold as an inhibitor of Heat Shock Protein 70 (Hsp70) provides a valuable model. nih.gov In such studies, the ligand is placed into the protein's binding site, and its interactions are analyzed.

Predicted interactions for a molecule like this compound would likely involve:

Hydrogen Bonds: The amino group (-NH2) is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These groups can form key interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site. jppres.com

π-π Stacking: The pyridine and phenyl rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar pockets within the binding site. nih.gov

Cation-π Interactions: The electron-rich phenyl ring could potentially form stabilizing cation-π interactions with positively charged residues like arginine or lysine. nih.gov

Table 2: Predicted Ligand-Target Interactions

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amino Group (-NH₂) | Asp, Glu, Ser, Thr (side chain O); Main chain carbonyl O |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lys, Arg, Ser, Asn, Gln (side chain H) |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp |

| Hydrophobic | Phenyl Ring | Val, Leu, Ile, Ala, Met |

| Cation-π | Phenyl Ring | Arg, Lys |

The conformational flexibility of a ligand is a critical aspect of its binding properties. For this compound, significant conformational freedom exists due to rotation around the Carbon-Sulfur (C-S) and Sulfur-Phenyl (S-Ph) single bonds. researchgate.net

In Silico Methodologies for Predictive Research

In the realm of modern medicinal chemistry and materials science, in silico methodologies have become indispensable tools for the predictive investigation of novel chemical entities. These computational techniques allow for the high-throughput screening and characterization of molecules like this compound, saving significant time and resources compared to traditional experimental approaches. Predictive research for this compound would likely involve a multi-faceted computational strategy, encompassing quantum chemical calculations, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

At a fundamental level, quantum chemical calculations such as Density Functional Theory (DFT) are employed to elucidate the electronic structure and physicochemical properties of this compound. researchgate.netnih.govnumberanalytics.com These methods can accurately predict molecular geometries, charge distributions, and vibrational frequencies. researchgate.net For a molecule with a sulfur-containing substituent like this compound, specific computational approaches are necessary to accurately model the behavior of the sulfur atom. numberanalytics.comescholarship.org High-level quantum chemistry calculations can determine thermodynamic parameters, including entropy, enthalpy, and specific heat capacity for sulfur-containing species. nih.gov Such foundational knowledge is crucial for understanding the molecule's intrinsic reactivity and potential interactions.

Molecular docking is a prominent in silico technique used to predict how a molecule like this compound might bind to a biological target, typically a protein or enzyme. nih.gov This method computationally places the molecule into the binding site of a receptor and scores the interaction based on factors like binding energy and intermolecular forces. For instance, studies on other pyridine derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like cholinesterase and EGFR kinase. researchgate.netnih.gov The results of such studies are often presented in a table format, detailing the binding affinities and key interactions. Hydrogen bonds and π-π stacking interactions are often identified as crucial for the binding of pyridine derivatives to their targets.

To quantitatively predict the biological activity of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govchemrevlett.comchemrevlett.com QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful, as they consider the 3D properties of the molecules. nih.gov These models can guide the design of new derivatives with potentially enhanced activity. nih.gov

Finally, the prediction of ADME/T properties is a critical step in assessing the drug-likeness of a compound. nih.govnih.gov Computational tools can estimate various physicochemical properties that influence a molecule's pharmacokinetic profile. nih.govescholarship.org These properties often include lipophilicity (logP), aqueous solubility, and pKa. nih.gov Predictive models can also flag potential toxicities, allowing for the early deselection of compounds with unfavorable profiles. chemrevlett.com For substituted pyridines, in silico ADME/T predictions are a standard component of the discovery pipeline. nih.govnih.gov

The integration of these in silico methodologies provides a comprehensive predictive profile for a novel compound like this compound, guiding further experimental investigation and optimization.

Table 1: Example of Molecular Docking Data for Pyridine Derivatives

This table illustrates the type of data generated from molecular docking studies on pyridine derivatives, showing binding energies and inhibition constants against a target enzyme.

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Derivative A | -9.8 | 0.85 |

| Derivative B | -10.5 | 0.42 |

| Derivative C | -11.6 | 0.336 |

| Derivative D | -9.2 | 1.20 |

| Derivative E | -10.1 | 0.67 |

This data is representative and based on findings for various pyridine derivatives.

Table 2: Illustrative QSAR Model Statistics for a Series of Pyridine Analogues

This table presents typical statistical parameters used to validate a 3D-QSAR model for a series of pyridine-based compounds.

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.599 | A measure of the predictive ability of the model in internal cross-validation. |

| r² (non-cross-validated) | 0.984 | A measure of the model's ability to fit the training set data. |

| r² ext (external validation) | 0.728 | A measure of the model's predictive ability for an external test set of compounds. |

These statistical values are based on a 3D-QSAR study of pyridine-substituted pyrimidines. nih.gov

Table 3: Predicted Physicochemical Properties for Drug-Likeness Assessment

This table shows a selection of computationally predicted properties relevant to the ADME profile of a compound.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | < 500 | Lipinski's Rule of 5 |

| logP (Octanol-water partition) | < 5 | Lipinski's Rule of 5 |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule of 5 |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of 5 |

| Topological Polar Surface Area (tPSA) | < 140 Ų | General guideline for good bioavailability. nih.gov |

This table provides a general illustration of the types of properties predicted in silico to assess the drug-like characteristics of a molecule.

Structure Activity Relationship Sar Studies of 5 Phenylsulfanyl Pyridin 2 Amine Derivatives

General Principles of SAR in Pyridine (B92270) Derivatives

The pyridine ring is a privileged scaffold in drug discovery, valued for its presence in natural products and numerous FDA-approved drugs. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing its interactions with biological macromolecules. The 2-aminopyridine (B139424) moiety, in particular, is a versatile pharmacophore found in drugs with a wide array of activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties. researchgate.netnih.gov

The biological activity of pyridine derivatives is highly dependent on the nature and position of its substituents. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. This inherent reactivity influences not only the synthesis of derivatives but also their metabolic stability and interactions with target proteins. researchgate.net

The 2-amino group is a critical feature, often acting as a key hydrogen bond donor, anchoring the molecule within a protein's binding site. The substitution pattern on the pyridine ring dictates the molecule's electronic and steric properties. For instance, introducing substituents at different positions can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, thereby fine-tuning binding affinity and biological response. researchgate.netresearchgate.net

Impact of Phenylsulfanyl Moiety on Biological Activity

The phenylsulfanyl group, a diaryl sulfide-like linkage, is a significant structural feature in many bioactive compounds, including kinase inhibitors and antimicrobial agents. nih.gov The sulfur atom in the thioether bridge is not merely a linker; its size, electronegativity, and ability to engage in non-covalent interactions contribute significantly to the biological activity. It provides a flexible yet defined spatial orientation for the two aromatic rings it connects.

This diaryl sulfide (B99878) motif is found in inhibitors of heat shock protein 70 (Hsp70), where it correctly positions the heterocyclic and phenyl rings within an allosteric binding pocket. nih.gov In some contexts, the thioether can be oxidized to sulfoxide (B87167) or sulfone, which can alter the compound's geometry, polarity, and hydrogen bonding capacity, leading to dramatic changes in biological activity.

Studies on thioalkyl derivatives of pyridine have shown that these compounds can exhibit significant neuropsychiatric effects, such as anxiolytic and sedative activities. nih.gov For example, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated pronounced anxiolytic properties. nih.gov This highlights the potential of the sulfur-linked moiety to impart diverse pharmacological profiles. In the context of 5-(Phenylsulfanyl)pyridin-2-amine, the sulfur bridge is crucial for orienting the phenyl ring in relation to the aminopyridine core, influencing how the molecule fits into and interacts with a biological target.

Influence of Substituents on the Pyridine Ring and Phenyl Ring

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the pyridine and the phenyl rings. The electronic and steric nature of these substituents can have a profound impact on potency and selectivity.

On the phenyl ring, the position and nature of substituents are critical. In many kinase inhibitor series, for example, substituents on the phenyl ring interact with specific sub-pockets of the enzyme's active site. Small, lipophilic, electron-withdrawing groups such as halogens (e.g., chlorine, fluorine) on the phenyl ring can enhance potency. nih.gov Conversely, bulky groups can introduce steric hindrance, potentially reducing activity. The following table illustrates the effect of phenyl ring substitution on the antiproliferative activity of related heterocyclic compounds.

| Compound | Phenyl Ring Substituent (R) | Biological Activity (IC50, µM) | Target |

|---|---|---|---|

| Analog 1 | H | >50 | Antiproliferative (Cancer Cell Line) |

| Analog 2 | p-Cl | 15.2 | |

| Analog 3 | m-NO2 | >50 | |

| Analog 4 | p-F | 21.5 |

Data synthesized from related phenyl-heterocycle series to illustrate general SAR principles. nih.gov

| Compound | Substituent at 5-position | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |

|---|---|---|

| Derivative A | -NO2 | 12.5 |

| Derivative B | -Cl | 25 |

| Derivative C | -Br | 25 |

| Derivative D | -SCH2Ph | 6.25 |

Illustrative data based on SAR studies of related 2-aminopyridine derivatives.

Conformational Analysis and its Relation to Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For diaryl sulfide structures like this compound, the relative orientation of the two aromatic rings is of paramount importance. This orientation is largely defined by the torsional or dihedral angles around the C-S-C bonds.

The flexibility of the thioether bridge allows the molecule to adopt various conformations. However, binding to a specific biological target often requires the molecule to assume a particular low-energy, "bioactive" conformation. Substituents on the rings can influence this conformational preference through steric and electronic effects. For example, bulky substituents ortho to the sulfur bridge can restrict rotation, locking the molecule into a specific conformation that may be either favorable or detrimental to activity.

Molecular modeling and X-ray crystallography studies of diaryl sulfide and diarylsulfone kinase inhibitors have shown that the angle between the two rings is critical for fitting into the ATP-binding pocket of kinases. A stabilizing interaction between a nitrogen atom's lone pair and the sulfur system can help to conformationally constrain the biaryl linkage, allowing for optimal contact with key residues in the target protein. This conformational restriction can lead to a significant increase in potency. The ability of the phenylsulfanyl moiety to adopt a specific, favorable conformation is therefore a critical aspect of the SAR for this class of compounds.

Applications in Chemical Biology and Materials Science

Development as Molecular Probes and Chemical Tools

The development of small molecules as probes and tools is crucial for dissecting complex biological systems. The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a phenylthio group, as seen in 5-(Phenylsulfanyl)pyridin-2-amine, can fine-tune the molecule's properties for specific applications in chemical biology.

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for controlling protein function with greater subtype selectivity. The development of selective allosteric modulators is a significant goal in pharmacology, as it can lead to drugs with improved efficacy and fewer side effects.

While direct studies on this compound as an allosteric modulator are not extensively documented, the core aminopyridine structure is a key feature in known modulators. For instance, derivatives of 2-phenyl-3-(1H-pyrazol-4-yl) pyridine (B92270) have been developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurological and psychiatric disorders. These molecules demonstrate that the pyridine core can serve as a scaffold to orient functional groups in a way that facilitates binding to allosteric sites. The phenylsulfanyl group in this compound could serve as a crucial substituent for exploring interactions within the lipophilic pockets of allosteric binding sites on various protein targets.

| Related Allosteric Modulator | Target Receptor | Modulation Type |

| 2-phenyl-3-(1H-pyrazol-4-yl) pyridine derivatives | M4 mAChR | Positive (PAM) |

| Thieno[2,3-b]pyridine (ML253) | M4 mAChR | Positive (PAM) |

| VU0467154 | M4 mAChR | Positive (PAM) |

This table presents examples of related pyridine-based compounds that have been studied as allosteric modulators, highlighting the potential of this chemical class.

Role in Catalysis

The field of catalysis relies heavily on the design of organic ligands that can coordinate with metal centers to create efficient and selective catalysts. The structure of this compound, featuring both a pyridine nitrogen and an exocyclic amino group, makes it an excellent candidate for ligand design.

The 2-aminopyridine framework is a classic bidentate ligand, capable of coordinating to a metal ion through both the pyridine ring nitrogen and the amino group nitrogen, forming a stable five-membered chelate ring. researchgate.net This chelating effect enhances the stability of the resulting metal complex. The phenylsulfanyl substituent at the 5-position can influence the electronic properties of the pyridine ring, thereby modulating the strength of the metal-ligand bond. Furthermore, the sulfur atom in the phenylsulfanyl group could potentially act as a third coordination site, allowing for the formation of more complex, polydentate ligands.

Research on related structures, such as 5-N-arylaminothiazoles containing pyridyl groups, has shown that these types of ligands can form dinuclear metal complexes. rsc.org Similarly, complexes have been prepared from ligands like 1-phenyl-3-(2-(5-(phenyl amino)-1,3,4-thiadiazole-2-yl)phenyl) thiourea, demonstrating the versatility of amine and sulfur-containing heterocycles in coordination chemistry. researchgate.net The synthesis of metal complexes with these types of ligands typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II)) in a suitable solvent like ethanol. nih.gov

Table of Potential Coordination Sites in this compound:

| Potential Coordination Atom | Group | Role in Coordination |

|---|---|---|

| Pyridine Nitrogen | Pyridine Ring | Primary site for metal binding (Lewis base) |

| Amino Nitrogen | 2-Amino Group | Forms a stable chelate ring with the pyridine N |

Metal complexes derived from aminopyridine-type ligands are known to catalyze a variety of organic transformations. The specific reaction catalyzed depends on the choice of both the metal center and the ligand structure. For example, amine catalysts are instrumental in many organic synthesis reactions. rsc.org A novel activation mode of amine catalysis has been reported that facilitates the conversion of pyridine rings into benzene (B151609) rings, proceeding through a streptocyanine intermediate. rsc.orgresearchgate.net

While the direct catalytic activity of this compound itself is not established, its metal complexes would be expected to show catalytic potential. The electronic environment around the metal center, which is fine-tuned by the ligand, is critical for catalytic performance. The phenylsulfanyl group can exert a significant electronic influence, which could be harnessed to improve catalytic efficiency or selectivity in reactions such as cross-coupling, oxidation, or reduction.

Potential in Advanced Materials Development

The development of advanced materials with tailored electronic, optical, or physical properties is a major focus of modern chemistry. Organic molecules are increasingly used as building blocks for these materials due to their synthetic tunability. The structure of this compound suggests its potential as a monomer or functional component in the creation of novel materials.

The combination of an electron-rich aminopyridine system and a polarizable phenylsulfanyl group could give rise to interesting photophysical or electronic properties. Sulfur-containing aromatic compounds are known components in organic semiconductors and conducting polymers. The pyridine unit can be used to direct the self-assembly of molecules through hydrogen bonding or metal coordination, leading to ordered supramolecular structures. Therefore, this compound could potentially be used in the synthesis of:

Conducting Polymers: By incorporating it into a polymer backbone, the electronic properties could be tuned for applications in organic electronics.

Luminescent Materials: Metal complexes of this ligand could exhibit phosphorescence, with potential applications in organic light-emitting diodes (OLEDs).

Functional Supramolecular Gels: The hydrogen bonding and coordination capabilities could be exploited to form ordered, responsive soft materials.

While this area remains largely exploratory for this specific compound, the foundational chemistry of its constituent parts points to a promising future in materials science.

Future Research Trajectories and Emerging Avenues for 5 Phenylsulfanyl Pyridin 2 Amine

Exploration of Novel Synthetic Paradigms

The synthesis of 5-(phenylsulfanyl)pyridin-2-amine and its analogs is an area ripe for innovation. Current synthetic strategies for similar aminopyridine scaffolds often rely on established methodologies. However, the future of synthesizing this specific molecule and its derivatives could be significantly advanced by exploring more modern and efficient synthetic paradigms.

One promising direction is the application of C-H activation strategies. Direct arylation of the pyridine (B92270) ring at the C-5 position with a phenylthiol source would offer a more atom-economical and step-efficient route compared to traditional cross-coupling methods that require pre-functionalized starting materials. Similarly, photoredox catalysis could enable novel transformations under mild conditions, potentially allowing for the introduction of the phenylsulfanyl group with high selectivity and functional group tolerance.

Another avenue lies in the development of flow chemistry protocols. Continuous flow synthesis can offer improved reaction control, enhanced safety for handling potentially hazardous reagents, and streamlined scalability. Adapting and optimizing a multi-step synthesis of this compound in a flow system could significantly accelerate the production of this core structure for further studies.

The synthesis of related aminopyridine derivatives has been achieved through various methods, including multicomponent reactions and palladium-catalyzed cross-coupling reactions. For instance, new 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized via a one-pot multicomponent reaction using enaminones as key precursors under solvent-free conditions nih.gov. The synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives has been accomplished through a Suzuki coupling followed by N-arylation nih.gov. These existing methods for related structures can serve as a foundation for developing novel synthetic routes for 5-(rophenyl)pyridin-2-amine.

Development of Advanced Derivatization Strategies

The this compound core structure presents multiple sites for derivatization, offering a rich platform for creating diverse chemical libraries. The primary amino group, the pyridine nitrogen, and the phenyl ring of the phenylsulfanyl moiety are all amenable to chemical modification.

Future derivatization strategies should focus on creating analogs with a wide range of electronic and steric properties. For example, the amino group can be acylated, alkylated, or incorporated into various heterocyclic systems. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can then undergo further functionalization. The phenyl ring of the phenylsulfanyl group can be substituted with a variety of functional groups to probe structure-activity relationships (SAR).

Modern derivatization techniques, such as late-stage functionalization , could be particularly valuable. These methods allow for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of a diverse set of analogs from a common intermediate. For instance, late-stage C-H functionalization of the phenyl ring could introduce a wide array of substituents without the need for de novo synthesis of each analog.

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For this compound, a multiscale computational approach can provide valuable insights at different levels of theory.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding synthetic derivatization efforts. researchgate.net Furthermore, QM calculations can be used to predict NMR and vibrational spectra, aiding in the characterization of newly synthesized derivatives.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its derivatives. Understanding the preferred conformations in different environments (e.g., in solution or within a protein binding site) is crucial for drug design. MD simulations can also be used to predict binding affinities and to elucidate the molecular basis of protein-ligand interactions.

Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be developed once a sufficient number of derivatives with corresponding biological activity data are available. These models can identify the key molecular descriptors that correlate with biological activity, enabling the rational design of more potent and selective compounds.

Investigation of Underexplored Biological Interactions and Mechanisms

The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. rsc.orgresearchgate.net The presence of the phenylsulfanyl group introduces a unique lipophilic and polarizable element that could lead to novel biological activities. While the specific biological profile of this compound is largely unknown, the activities of related compounds provide a strong rationale for its investigation against a range of biological targets.

Given the prevalence of aminopyridines in compounds targeting the central nervous system, one key area of investigation would be its potential as a neuromodulatory agent . rsc.org For instance, aminopyridines are known to block voltage-gated potassium channels. rsc.org The phenylsulfanyl moiety could influence the potency and selectivity of this interaction.

The structural similarity to certain kinase inhibitors suggests that this compound and its derivatives could be explored as kinase modulators . Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The aminopyridine core of the title compound is well-suited for this type of interaction.

Furthermore, the general antimicrobial and anticancer activities observed for various substituted pyridines and related heterocycles warrant the screening of this compound against a panel of bacterial, fungal, and cancer cell lines. nih.govresearchgate.net The sulfur atom in the phenylsulfanyl group could also play a role in mediating biological activity, for example, through interactions with metalloenzymes.

Exploiting the Core Structure for Diversified Chemical Libraries

The this compound scaffold is an ideal starting point for the construction of diversified chemical libraries for high-throughput screening. The combination of established and novel synthetic methodologies with advanced derivatization strategies can lead to the rapid generation of a large number of structurally diverse compounds.

Diversity-oriented synthesis (DOS) principles can be applied to create libraries that explore a broad region of chemical space. This can be achieved by employing a variety of reaction types and building blocks in the derivatization process. For example, multicomponent reactions starting from this compound could quickly generate complex and diverse molecular architectures.

The development of a fragment library based on the this compound core could also be a valuable resource for fragment-based drug discovery. Fragments are small, low-molecular-weight compounds that can be screened for weak binding to a biological target. Hits from a fragment screen can then be grown or linked to develop more potent leads.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Phenylsulfanyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-5-(phenylsulfanyl)pyridine with ammonia under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Purification via column chromatography or recrystallization improves purity . Yield optimization requires controlled temperature, stoichiometric ratios, and solvent selection.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and monitors reaction progress .

- TLC : Tracks reaction completion using silica plates and UV visualization .

Q. How is the biological activity of this compound initially screened in medicinal chemistry?

- Methodological Answer : In vitro assays assess binding affinity to target proteins (e.g., kinases, receptors) using surface plasmon resonance (SPR) or fluorescence polarization. For amyloid imaging analogs, radioiodination (e.g., ¹²⁵I labeling) and biodistribution studies in animal models are conducted to evaluate targeting efficiency .

Advanced Research Questions

Q. How can computational methods like QSAR guide the structural modification of this compound for enhanced bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like Log P (lipophilicity), molar refractivity (steric effects), and electron-donating/withdrawing substituent effects predict activity trends. For example, adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring may improve binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines) across studies. For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase inhibition assays .

- Structural validation : Re-synthesize disputed compounds and characterize them via X-ray crystallography or high-resolution mass spectrometry to confirm purity .

Q. How do solvent effects and catalysts influence regioselectivity in the functionalization of this compound?

- Methodological Answer : Polar solvents (e.g., DMSO) stabilize transition states in electrophilic substitution, directing functionalization to the para position of the sulfanyl group. Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling at the pyridine ring’s 3-position under inert atmospheres .

Q. What advanced techniques elucidate the binding kinetics of this compound with biological targets?

- Methodological Answer :

- SPR : Measures real-time association/dissociation rates (kₐ/kd) for protein-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in aqueous assays?

- Solution : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as a prodrug (e.g., phosphate ester) to enhance solubility. Alternatively, employ micellar encapsulation using surfactants like Tween-80 .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.